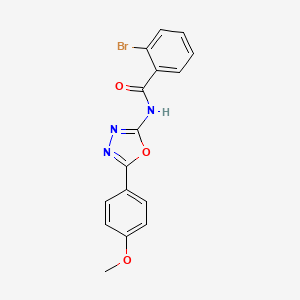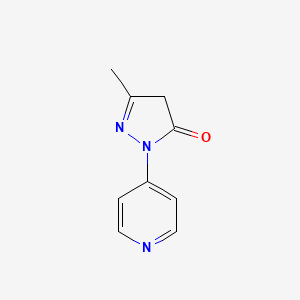![molecular formula C17H18N4O2S B2895676 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421501-16-7](/img/structure/B2895676.png)
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c][1,2,5]thiadiazole (BTZ) motif is a part of various electron donor-acceptor (D-A) systems . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also being studied for their potential as visible-light organophotocatalysts .
Synthesis Analysis
The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis
The molecular structure of compounds with the BTZ motif can be analyzed using X-ray analysis and ab initio calculations . These methods can reveal the electronic structure and electron delocalization in these compounds .Chemical Reactions Analysis
Compounds with the BTZ motif have been used as photocatalysts in chemical reactions . For example, they have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with the BTZ motif can be modified by varying the donor groups . This can affect the optoelectronic and photophysical properties of the compounds .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Benzothiazole derivatives, including those with dimethylamino functional groups, have been investigated for their corrosion inhibiting effects on carbon steel in acidic solutions. Experimental and theoretical studies have demonstrated that these compounds can significantly inhibit corrosion, offering protection by adsorbing onto metal surfaces through both physical and chemical interactions. The effectiveness of these inhibitors has been confirmed using electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods, with further insights provided by density functional theory calculations (Hu et al., 2016).
Anticancer Activity
A series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles has been synthesized and tested for cytotoxicity against human cancer cell lines. The introduction of dimethylamino groups in certain positions of these compounds has shown to induce selectivity against specific cancer cell lines, highlighting the potential of thiadiazole derivatives in anticancer research. This approach underscores the importance of structural modification in enhancing the therapeutic potential of chemical compounds (Kumar et al., 2010).
Heterocyclic Compound Synthesis
Research into the synthesis and properties of various heterocyclic compounds, including those with thiadiazole and thiadiazinone structures, provides valuable insights into their potential applications in medicinal chemistry and materials science. Studies exploring the thermal fragmentation and reactivity of these compounds contribute to a deeper understanding of their chemical behavior and potential as functional materials or pharmaceutical agents (Baydar et al., 1981).
Antimicrobial Agents
Thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The structural diversity of these compounds allows for the exploration of their potential as antimicrobial agents, with certain derivatives displaying significant activity against various pathogenic strains. This area of research highlights the therapeutic possibilities of thiadiazole compounds in addressing infectious diseases (Chandrakantha et al., 2014).
Wirkmechanismus
Target of Action
The compound, also known as N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE, is a type of electron donor-acceptor (D-A) system based on the benzo[c][1,2,5]thiadiazole (BTZ) motif Similar compounds have been used in photovoltaics and as fluorescent sensors .
Mode of Action
The compound’s mode of action involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This process is crucial for its function in photovoltaics and as a fluorescent sensor .
Biochemical Pathways
It’s known that similar compounds have been used in photocatalytic applications, primarily involving btz-containing metal-organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) .
Pharmacokinetics
The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same .
Result of Action
The compound’s action results in significant changes in the optoelectronic and photophysical properties, which are crucial for its function in photovoltaics and as a fluorescent sensor . The compound has been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound shows much higher fluorescence quantum yield when the BTZ fragment is well dispersed in a 2D framework . Furthermore, the compound exhibits high stability, high porosity, and high fluorescence performance .
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-21(2)13-6-3-11(4-7-13)16(22)10-18-17(23)12-5-8-14-15(9-12)20-24-19-14/h3-9,16,22H,10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHZELFWYBODMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-Benzodioxol-5-yloxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2895595.png)

![N-(5-methylisoxazol-3-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2895597.png)



![benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2895603.png)
![2-Chloro-N-cyclopropyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2895604.png)


![4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2895613.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2895614.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2895615.png)